molecular formula C11H13ClO3 B14163417 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane CAS No. 4469-48-1

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14163417
CAS No.: 4469-48-1
M. Wt: 228.67 g/mol
InChI Key: ZHOGESWPZCQJQH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

    Reagents: 4-methoxybenzaldehyde, chloromethyl methyl ether, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran), temperature (room temperature to reflux)

Major Products

    Substitution: Substituted dioxolanes with various functional groups

    Oxidation: Quinones or other oxidized derivatives

    Reduction: Alcohols or other reduced products

Scientific Research Applications

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The methoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(4-hydroxyphenyl)-1,3-dioxolane
  • 4-(Chloromethyl)-2-(4-nitrophenyl)-1,3-dioxolane
  • 4-(Chloromethyl)-2-(4-aminophenyl)-1,3-dioxolane

Uniqueness

4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Properties

CAS No.

4469-48-1

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13ClO3/c1-13-9-4-2-8(3-5-9)11-14-7-10(6-12)15-11/h2-5,10-11H,6-7H2,1H3

InChI Key

ZHOGESWPZCQJQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(O2)CCl

Origin of Product

United States

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